The heterocyclic ring structure of Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- suggests potential applications in material science. Research on related heterocyclic compounds explores their use in organic electronics and functional materials.
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- is a heterocyclic compound characterized by its unique structure, which features a pyrimidine ring fused with a thiophene ring. The compound has a chlorine atom at the 2-position and a thienyl group at the 4-position. Its molecular formula is , and it has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- exhibits significant biological activities, particularly in the realm of medicinal chemistry. Research indicates its potential as an anticancer agent due to its ability to inhibit various enzymes involved in cancer cell proliferation. Additionally, it is studied for its effects on protein kinases and other molecular targets within cellular signaling pathways, making it valuable in biological research .
The synthesis of thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- typically involves cyclization reactions starting from 3-amino-thiophene-2-carboxylate derivatives. A common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones.
In industrial settings, multi-step synthesis processes are often employed. These methods generally begin with the preparation of key intermediates followed by cyclization and functional group modifications to yield the final product. High-temperature reactions and specific catalysts are commonly utilized to enhance yield and purity during production.
Studies on thieno[3,2-d]pyrimidine interactions focus on its inhibitory effects on various enzymes and proteins involved in critical biological pathways. The compound's ability to modulate protein kinase activity has been particularly noted, indicating its role in influencing cellular processes related to cancer progression and other diseases. Ongoing research aims to elucidate these interactions further to optimize its therapeutic potential .
Several compounds share structural similarities with thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-. Here is a comparison with some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine | Structure | Contains a different fusion position of thiophene and pyrimidine rings |
| 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | Structure | Features an additional chloromethyl group |
| 4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine | Structure | Incorporates a morpholine moiety for enhanced biological activity |
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- stands out due to its specific chlorine substitution pattern and the presence of a thienyl group at the 4-position, which contributes to its unique biological properties and potential applications in drug development compared to these similar compounds .
The nuclear magnetic resonance spectral analysis of Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- provides detailed information on its structural framework. The proton nuclear magnetic resonance spectrum typically displays aromatic proton signals in the range of 7.0–8.5 parts per million, corresponding to protons on both the thienyl and pyrimidine rings. Multiplet patterns are observed due to the coupling between adjacent aromatic protons. The carbon-13 nuclear magnetic resonance spectrum reveals signals for the aromatic carbons, with characteristic downfield shifts for carbons bonded to electronegative substituents such as chlorine. Two-dimensional correlation experiments, such as heteronuclear single quantum coherence and heteronuclear multiple bond correlation, confirm the connectivities between the hydrogen and carbon atoms within the fused heterocyclic system [1] [2].
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 7.1–8.5 | Aromatic protons (thienyl, pyrimidine) |
| ¹³C | 110–160 | Aromatic carbons, C–Cl, C–S |
Infrared vibrational spectroscopy is instrumental in identifying the functional groups present in Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-. The spectrum typically exhibits strong absorption bands corresponding to the stretching vibrations of the aromatic C–H bonds (around 3100–3000 cm⁻¹), C=N bonds (around 1600–1650 cm⁻¹), and C–Cl bonds (in the region of 700–800 cm⁻¹). The thienyl ring contributes additional bands, notably C–S stretching vibrations in the 650–750 cm⁻¹ region. The precise assignment of these bands is supported by comparison with related thienopyrimidine derivatives [1] [3].
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C–H stretch | 3100–3000 | Thienyl, pyrimidine rings |
| C=N stretch | 1600–1650 | Pyrimidine ring |
| C–Cl stretch | 700–800 | Chlorine-substituted carbon |
| C–S stretch | 650–750 | Thienyl ring |
Mass spectrometric analysis of Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- reveals a molecular ion peak corresponding to its molecular weight. Fragmentation patterns are characterized by the loss of the chlorine atom (resulting in a prominent [M–Cl]⁺ ion), cleavage of the thienyl group, and further breakdown of the pyrimidine ring. The presence of sulfur and nitrogen atoms in the fused system leads to characteristic fragment ions, which assist in confirming the compound’s structure. The fragmentation pathway is consistent with other pyrimidine and thienyl derivatives, showing stepwise loss of substituents and ring cleavage [4] [5].
| Fragment Ion | m/z (approximate) | Structural Assignment |
|---|---|---|
| M⁺ | Molecular weight | Parent ion |
| [M–Cl]⁺ | –35 | Loss of chlorine |
| [M–thienyl]⁺ | –83 | Loss of thienyl group |
| Others | Variable | Ring cleavage fragments |
X-ray crystallography provides definitive structural information for Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-. Single-crystal diffraction studies reveal the planarity of the fused heterocyclic system, the relative orientation of the thienyl and pyrimidine rings, and the precise location of the chlorine substituent at the 2-position. Bond lengths and angles confirm the aromatic character of the rings and the integrity of the fused system. The crystal structure also highlights intermolecular interactions, such as π–π stacking and possible halogen bonding involving the chlorine atom, which may influence the compound’s solid-state properties [7] [8].
| Parameter | Observed Value | Structural Feature |
|---|---|---|
| Bond length (C–Cl) | ~1.74 Å | Chlorine at 2-position |
| Bond length (C–S) | ~1.73 Å | Sulfur in thienyl ring |
| Dihedral angle | ~0–10° | Planarity of fused system |
Density functional theory calculations have been employed to optimize the geometry and predict the electronic structure of Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-. The calculations confirm the planarity of the molecule and provide theoretical values for bond lengths and angles that are in excellent agreement with experimental crystallographic data. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies indicate the compound’s electronic properties and reactivity. Theoretical vibrational frequencies calculated by density functional theory support the assignments made in the infrared spectrum, validating the experimental observations [9].
| Parameter | DFT Value | Experimental Value |
|---|---|---|
| Bond length (C–Cl) | ~1.74 Å | ~1.74 Å |
| Bond length (C–S) | ~1.73 Å | ~1.73 Å |
| HOMO–LUMO gap | 3.5–4.2 eV | — |